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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 5-(3-
Fluorophenyl)nicotinic acid, a key organic compound with potential applications in
pharmaceutical research and development. This document outlines the expected spectroscopic
characteristics and provides standardized protocols for its analysis using Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Mass
Spectrometry (MS).

Introduction

5-(3-Fluorophenyl)nicotinic acid (Chemical Formula: C12HsFNO2z, Molecular Weight: 217.20
g/mol , CAS: 181705-88-4) is a derivative of nicotinic acid (Vitamin B3).[1][2] The introduction
of a 3-fluorophenyl group to the pyridine ring can significantly alter its physicochemical and
biological properties, making it a compound of interest in drug discovery. Spectroscopic
analysis is crucial for the unambiguous identification and characterization of this molecule,
ensuring its purity and structural integrity.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 5-(3-
Fluorophenyl)nicotinic acid based on the analysis of its parent compound, nicotinic acid, and
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the known effects of a 3-fluorophenyl substituent.

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift ()

opm Multiplicity Number of Protons  Assignment
~13.5 brs 1H -COOH

~9.1 d 1H H-2 (Pyridine)

~8.8 d 1H H-6 (Pyridine)

~8.4 t 1H H-4 (Pyridine)

~7.8 m 1H H-2' (Fluorophenyl)
~7.6 m 1H H-6' (Fluorophenyl)
~7.5 m 1H H-5' (Fluorophenyl)
~7.3 m 1H H-4' (Fluorophenyl)

Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-ds)
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Chemical Shift (6) ppm

Assignment

~166.0

-COOH

~162.0 (d, 1JCF = 245 Hz)

C-3' (Fluorophenyl)

~153.0 C-2 (Pyridine)
~150.0 C-6 (Pyridine)
~140.0 C-4 (Pyridine)
~138.0 (d) C-1' (Fluorophenyl)
~131.0 (d) C-5' (Fluorophenyl)
~130.0 C-5 (Pyridine)
~125.0 C-3 (Pyridine)
~123.0 (d) C-6' (Fluorophenyl)
~116.0 (d) C-4' (Fluorophenyl)
~115.0 (d) C-2' (Fluorophenyl)

Table 3: Expected FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)
~3070 Medium C-H stretch (Aromatic)

~1710 Strong C=0 stretch (Carboxylic acid)

~1600, ~1580, ~1470

Medium-Strong

C=C and C=N stretch

(Aromatic rings)

~1300 Medium C-N stretch (Pyridine)
~1250 Strong C-F stretch

~1100 Medium C-O stretch

~900-650 Medium-Strong C-H out-of-plane bending

(Aromatic)
Table 4: Expected Mass Spectrometry Data
Technique Mode Expected m/z lon
ESI Positive 218.0612 [M+H]*
ESI Negative 216.0456 [M-H]~

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of 5-(3-

Fluorophenyl)nicotinic acid.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Fluorophenyl)nicotinic acid
in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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'H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Typical parameters: pulse angle 30°, acquisition time 2-4 s, relaxation delay 2 s.

13C NMR Acquisition:

o Acquire a one-dimensional 3C NMR spectrum using a proton-decoupled pulse sequence.
o Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak (DMSO-ds: dH = 2.50 ppm, 6C = 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 5-(3-Fluorophenyl)nicotinic acid.
Instrumentation: FT-IR Spectrometer with a KBr press.

Procedure:

e Sample Preparation:

o Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr)
using an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Spectrum Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-(3-
Fluorophenyl)nicotinic acid.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray
lonization (ESI) source.

Procedure:

» Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 pg/mL)
in a suitable solvent such as methanol or acetonitrile.

e Analysis:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire mass spectra in both positive and negative ion modes over a suitable mass range
(e.g., m/z 50-500).

o Data Analysis: Determine the accurate mass of the molecular ion ((M+H]* or [M-H]~) and
compare it with the calculated theoretical mass. Analyze any significant fragment ions to
support the proposed structure.

Visualizations
Chemical Structure

Caption: Chemical structure of 5-(3-Fluorophenyl)nicotinic acid.

General Experimental Workflow
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Caption: General workflow for spectroscopic analysis.

Potential Drug Discovery Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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